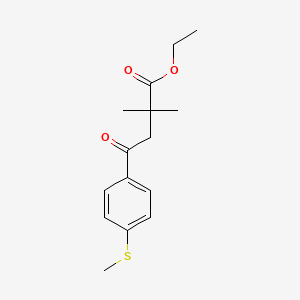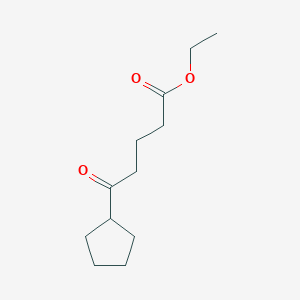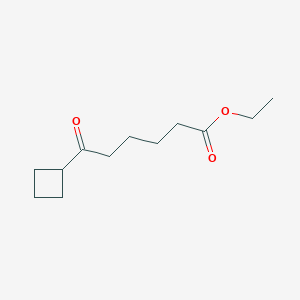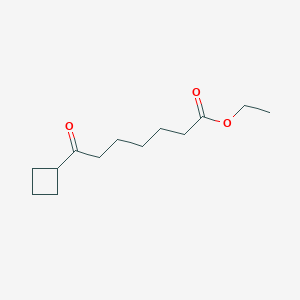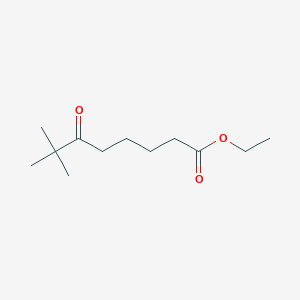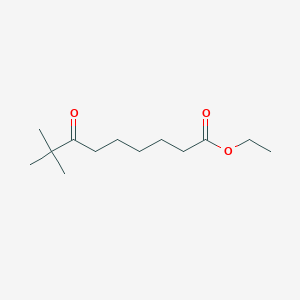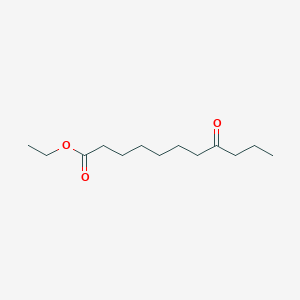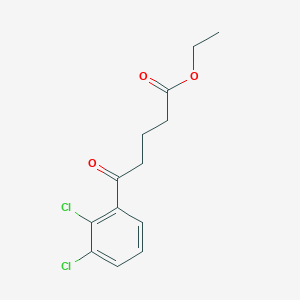
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate (EDPOV) is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is a white crystalline solid that is soluble in most organic solvents. EDPOV has a wide range of applications in the synthesis of organic compounds due to its low cost, ease of synthesis, and high yield. In recent years, EDPOV has been widely studied due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate has been involved in the synthesis and crystal structure analysis of complex compounds. For instance, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been studied, revealing insights into the structural properties of similar ethyl ester compounds (Hu Yang, 2009).
Reactivity and Chemical Behavior
- Research on the reactivity of this compound and similar compounds has led to discoveries of novel reactions and products. For example, the reaction of hydrogen peroxide with ethyl 4-oxovalerate yielded ethyl 4,4-dihydroperoxyvalerate, highlighting the compound's potential in chemical synthesis (R. Cubbon & C. Hewlett, 1968).
Advanced Oxidation Processes
- This compound has been studied in the context of advanced oxidation processes for wastewater treatment. The study of similar compounds like 2,4-dichlorophenoxyacetic acid revealed transient products during mineralization, offering insights into the degradation pathways and environmental implications (Yunfu. Sun & J. Pignatello, 1993).
Anticancer Research
- Ethyl esters related to this compound have been synthesized and evaluated for their potential anticancer properties. A study on novel 1,2,4-triazolin-3-one derivatives showed significant activity against various human tumor cell lines, indicating the potential of such compounds in cancer research (P. Kattimani et al., 2013).
Polymorphism and Pharmaceutical Development
- This compound’s analogs have been characterized for polymorphic forms in pharmaceutical development. This includes studies on spectroscopic and diffractometric techniques to understand the subtle structural differences crucial for drug formulation (F. Vogt et al., 2013).
Crystal and Molecular Structure Studies
- Detailed structural studies, such as crystal and molecular structure analysis of compounds similar to this compound, have been conducted. These studies provide valuable information on molecular interactions and stability, which is important for understanding the properties and potential applications of such compounds (D. Achutha et al., 2017).
Propriétés
IUPAC Name |
ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-12(17)8-4-7-11(16)9-5-3-6-10(14)13(9)15/h3,5-6H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRXUCTWJXLNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645741 |
Source


|
| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898777-87-2 |
Source


|
| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





